molecular formula C13H13NO3S B1328105 Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate CAS No. 886366-42-3

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Cat. No. B1328105
CAS RN: 886366-42-3
M. Wt: 263.31 g/mol
InChI Key: XOHMQJLCGMBICX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, or “ETMC” for short, is a compound found in many different plants and fungi. It has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.

properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHMQJLCGMBICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647090
Record name Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

CAS RN

886366-42-3
Record name Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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